3-(3-溴苯基)氮杂环丁烷

描述

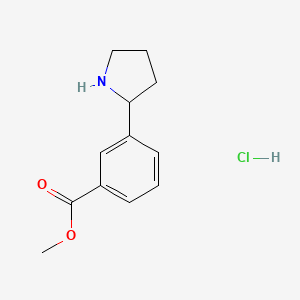

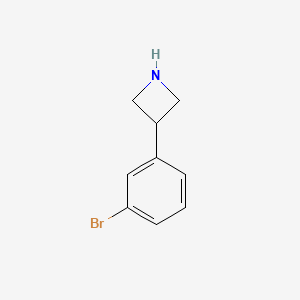

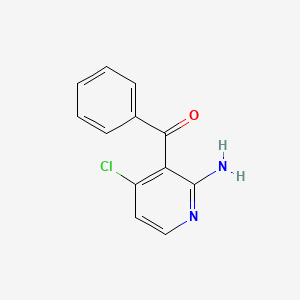

3-(3-Bromophenyl)azetidine hydrochloride, also known by its CAS Number 1203683-81-1, is a compound with the linear formula C9H11BrClN . It is typically a white to yellow solid and is used for research and development purposes .

Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been achieved through various methods, including [2+2] cycloaddition reactions . The polymerization of azetidines has also been studied, with recent advances in the anionic and cationic ring-opening polymerization of azetidines .Molecular Structure Analysis

The molecular weight of 3-(3-Bromophenyl)azetidine hydrochloride is 248.55 . Its InChI code is 1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They have been used in various chemical reactions, including cationic, anionic, and other polymerization mechanisms . Recent developments in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis

3-(3-Bromophenyl)azetidine hydrochloride is a white to yellow solid . and should be stored at a temperature of 2-8°C .科学研究应用

功能化氮杂环丁烷的合成

3-溴-3-乙基氮杂环丁烷在各种功能化氮杂环丁烷的合成中显示出显著的效用。它们已被用作制备 3-烷氧基、3-芳氧基、3-乙酰氧基、3-羟基、3-氰基、3-氨基甲酰基和 3-氨基-3-乙基氮杂环丁烷的前体。这些化合物可用作进一步化学转化的多功能构建块,从而能够合成新型功能化氮杂环丁烷和螺环氮杂环丁烷构建块 (S. Stankovic 等,2013).

高能构建块的生产

化合物 3-(溴乙炔基)氮杂环丁烷已被确定为一种高能构建块,对于生产某些活性药物成分 (API) 至关重要。研究重点在于开发其合成可扩展工艺并进行详细的安全研究,以了解其爆炸特性并确保安全操作 (Philipp Kohler 等,2018).

氮杂环丁烷衍生物的开发

氮杂环丁烷衍生物已被评估其作为多巴胺拮抗剂的潜力,展示了可归因于此化学类别中化合物的多种生物活性。该研究包括在 3 位用酰胺部分取代的衍生物,突出了结构修饰在实现所需生物活性中的重要性 (Shashikant D. Metkar 等,2013).

类药物化合物的合成

氮杂环丁烷因其在药物发现中的潜力而受到认可,为未充分探索的化学空间提供了途径。例如,3,3-二芳基氮杂环丁烷已使用钙 (II) 催化的弗里德尔-克拉夫茨反应合成,得到可进一步衍生为类药物分子的化合物。氮杂环丁烷的结构特征,如 N-Cbz 基团,在增强反应性和促进化学转化中起着至关重要的作用 (C. Denis 等,2018).

作用机制

Target of Action

3-(3-Bromophenyl)azetidine is a type of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom Azetidines are known to be important building blocks for polyamines , which play crucial roles in various biological processes.

Mode of Action

Azetidines are known for their unique reactivity driven by a considerable ring strain . This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines, including 3-(3-Bromophenyl)azetidine, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Polyamines are involved in various biochemical pathways, including cell growth and differentiation, gene expression, ion channel regulation, and intracellular signaling .

Result of Action

The resulting polymers from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

The action of 3-(3-Bromophenyl)azetidine, like other azetidines, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the ring strain of azetidines can be triggered under appropriate reaction conditions . Additionally, the stability of the compound can be affected by environmental factors, as suggested by its predicted properties .

安全和危害

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

未来方向

Azetidines have been recognized for their potential in various fields, including peptidomimetic and nucleic acid chemistry, catalytic processes, and drug discovery . Future research directions may include the development of new synthetic strategies for functionalized azetidines and the exploration of their versatility as heterocyclic synthons .

属性

IUPAC Name |

3-(3-bromophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMYMUYTYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-1-Methoxy-2-Methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]aMino]propyl]-, 1,1-diMethylethyl ester, (2S)-](/img/structure/B3089892.png)

![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)

![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)

![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)

![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)